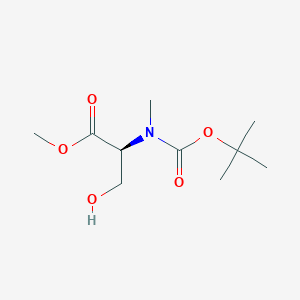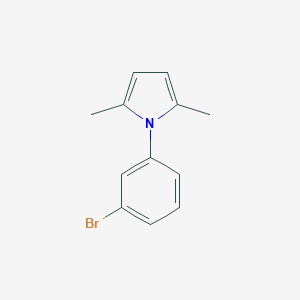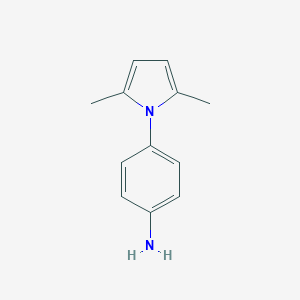
Boc-N-Me-Ser-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-Ser-OMe, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of various organic compounds. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, making it stable under a variety of conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Ser-OMe typically involves the protection of the amino group of serine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under mild conditions using Boc anhydride and a base such as triethylamine. The reaction can be summarized as follows:
Protection of the amino group: Serine is reacted with Boc anhydride in the presence of a base to form Boc-Ser-OH.
Methylation of the carboxyl group: Boc-Ser-OH is then reacted with methanol in the presence of an acid catalyst to form Boc-Ser-OMe.
N-Methylation: Finally, Boc-Ser-OMe is methylated at the nitrogen atom to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-N-Me-Ser-OMe undergoes various chemical reactions, including:
Substitution reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and reduction reactions: The hydroxyl group of serine can be oxidized to form a ketone or reduced to form an alcohol.
Esterification and hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Boc removal: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Deprotected amine: Removal of the Boc group yields N-methyl-L-serine methyl ester.
Oxidized products: Oxidation of the hydroxyl group forms N-methyl-L-serine ketone.
Hydrolyzed products: Hydrolysis of the ester group forms N-methyl-L-serine
Aplicaciones Científicas De Investigación
Boc-N-Me-Ser-OMe has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-N-Me-Ser-OMe involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The methyl ester group provides stability to the carboxyl group, preventing hydrolysis during the synthesis process .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ser-OMe: Similar to Boc-N-Me-Ser-OMe but without the N-methylation.
Boc-Ser-OH: The carboxyl group is not esterified.
Fmoc-Ser-OMe: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the N-methylation, which provides additional stability and versatility in synthetic applications. The combination of these features makes it a valuable compound in peptide synthesis and other organic synthesis processes .
Propiedades
IUPAC Name |
methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJSLLCWQRODJ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)









![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
